4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (CAS 339107-66-3, PubChem CID is a polyaryl pyrimidine sulfone with the molecular formula C₂₁H₁₃Cl₂N₃O₂S and a molecular weight of 442.3 g/mol. Its structure features a 3,4-dichlorophenyl ring at the C4 position, a phenylsulfonyl group at C5, and a 4-pyridinyl substituent at C2 of the central pyrimidine core.

Molecular Formula C21H13Cl2N3O2S
Molecular Weight 442.31
CAS No. 339107-66-3
Cat. No. B2910561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine
CAS339107-66-3
Molecular FormulaC21H13Cl2N3O2S
Molecular Weight442.31
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4
InChIInChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H
InChIKeyFODMRJLOVXRQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (CAS 339107-66-3): Procurement-Relevant Structural and Physicochemical Profile


4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (CAS 339107-66-3, PubChem CID 1488203) is a polyaryl pyrimidine sulfone with the molecular formula C₂₁H₁₃Cl₂N₃O₂S and a molecular weight of 442.3 g/mol [1]. Its structure features a 3,4-dichlorophenyl ring at the C4 position, a phenylsulfonyl group at C5, and a 4-pyridinyl substituent at C2 of the central pyrimidine core. Computed properties include an XLogP3-AA of 4.5, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially available as a research chemical with a minimum purity specification of 95% (AKSci catalog number 8581CF) and is supplied with a safety data sheet (SDS) and certificate of analysis (COA) upon request .

Why 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine Cannot Be Replaced by Its Regioisomers or In-Class Analogs


The compound belongs to a regioisomeric series in which the pyridine nitrogen position—2-pyridinyl (CAS 339107-70-9), 3-pyridinyl (CAS 339107-68-5), and 4-pyridinyl (CAS 339107-66-3)—is the sole structural variable, while molecular formula and molecular weight remain identical . This single-atom positional change alters the hydrogen bond acceptor vector, molecular dipole moment, and potential target-binding geometry. The broader class of pyridinyl and pyrimidinyl sulfone derivatives has been disclosed in patent literature as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), with certain examples demonstrating nanomolar cellular potency [1]. However, structure-activity relationship (SAR) data specific to the pyridine regioisomers are absent from the peer-reviewed and patent literature, meaning that the biochemical and cellular consequences of substituting one regioisomer for another remain uncharacterized. Similarly, dichlorophenyl substitution pattern variants (e.g., 2,4-dichlorophenyl, CAS 339108-13-3) introduce electronic perturbations that may further differentiate target engagement. Without direct comparative data, generic substitution carries an unquantifiable risk of altered potency, selectivity, and cellular phenotype.

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (CAS 339107-66-3)


Regioisomeric Hydrogen Bond Acceptor Geometry: 4-Pyridinyl vs. 2- and 3-Pyridinyl Isomers

The 4-pyridinyl substituent positions the pyridine nitrogen at the para position relative to the point of attachment, creating a linear hydrogen bond acceptor geometry. In contrast, the 2-pyridinyl isomer (CAS 339107-70-9) presents the nitrogen at the ortho position, forming a chelating motif with the adjacent pyrimidine N1, while the 3-pyridinyl isomer (CAS 339107-68-5) orients the nitrogen at the meta position, yielding an angular acceptor vector [1]. This geometric distinction is reproducible across 2D and 3D structural representations but lacks quantitative metricization (e.g., no published angle or distance measurements) [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Computed Lipophilicity (XLogP3-AA) of the 4-Pyridinyl Isomer

The target compound has a computed XLogP3-AA value of 4.5, as reported by the PubChem database (release 2025.09.15) [1]. This value places it in the moderately lipophilic range typical of orally bioavailable lead-like compounds (median XLogP for oral drugs ≈ 2.5–3.5). However, XLogP3-AA data for the 2-pyridinyl (CAS 339107-70-9) and 3-pyridinyl (CAS 339107-68-5) regioisomers are not available in PubChem as of May 2026 [1]. Therefore, a quantitative lipophilicity difference between regioisomers cannot be established.

ADMET Drug-likeness Lipophilicity

NAMPT Inhibitory Potential: Class-Level Inference for Pyridinyl/Pyrimidinyl Sulfones

The pyridinyl and pyrimidinyl sulfone chemical class is explicitly claimed in US Patent 9,458,172 B2 as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway [1]. Within this class, certain structurally related sulfone derivatives have demonstrated NAMPT cellular inhibition with IC₅₀ values in the low nanomolar range: for example, BindingDB entry BDBM50438976 (CHEMBL2419504) reports an IC₅₀ of 9 nM against NAMPT in A2780 cells (72 h SRB assay), and BDBM50202639 (CHEMBL3983716) reports an IC₅₀ of 1 nM in the same assay [2]. The specific compound CAS 339107-66-3 has not been directly tested in published NAMPT assays, and no regioisomer-specific SAR data are available to rank the 4-pyridinyl isomer against the 2- or 3-pyridinyl variants.

NAMPT Inhibition Cancer Metabolism NAD Biosynthesis

Dichlorophenyl Substitution Pattern Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Analogs

The target compound bears a 3,4-dichlorophenyl group, distinguishing it from the 2,4-dichlorophenyl analog (CAS 339108-13-3, AKSci Cat. 8605CF) . In aromatic substitution chemistry, 3,4-disubstitution avoids ortho steric hindrance present in 2,4-disubstitution patterns, potentially altering the dihedral angle between the phenyl ring and the pyrimidine core. However, no quantitative torsional angle measurements or comparative Hammett σ values have been reported for these specific compounds in the public literature.

Medicinal Chemistry Electronic Effects SAR

Purity Specification and Vendor Quality Control Comparability

The minimum purity specification for CAS 339107-66-3 is 95% (AKSci Cat. 8581CF), matching the 95% specification reported for the 2-pyridinyl regioisomer (AKSci Cat. 8583CF, CAS 339107-70-9) and the 2,4-dichloro-3-pyridinyl analog (AKSci Cat. 8605CF, CAS 339108-13-3) . All three products are supplied with SDS documentation and optional COA upon request. No batch-specific purity data (e.g., HPLC chromatograms) are publicly available for any of these compounds. Therefore, purity does not serve as a differentiator among these analogs for procurement purposes.

Quality Control Reproducibility Procurement

Recommended Research and Industrial Applications for 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (CAS 339107-66-3)


Regioisomeric Diversity in NAMPT-Focused Screening Libraries

Given the class-level NAMPT inhibitory activity established in US Patent 9,458,172 B2 for pyridinyl/pyrimidinyl sulfones [1], CAS 339107-66-3 can serve as the 4-pyridinyl representative in a regioisomeric screening set alongside its 2-pyridinyl (CAS 339107-70-9) and 3-pyridinyl (CAS 339107-68-5) counterparts. Such a panel enables systematic exploration of pyridine nitrogen position effects on NAMPT biochemical and cellular potency, a SAR axis that remains uncharacterized in public literature.

Computational Docking and Molecular Dynamics Studies Requiring a Linear Hydrogen Bond Acceptor Motif

The 4-pyridinyl isomer presents a unique linear hydrogen bond acceptor geometry distinct from the chelating (2-pyridinyl) and angular (3-pyridinyl) motifs [1]. This makes CAS 339107-66-3 the regioisomer of choice for in silico target fishing, pharmacophore modeling, and molecular dynamics simulations where a para-pyridine acceptor is hypothesized to complement a specific protein hydrogen bond donor (e.g., kinase hinge backbone NH, or NAMPT active site residues). The compound's documented XLogP3-AA of 4.5 provides a validated input parameter for ADMET prediction models.

SAR Exploration of Dichlorophenyl Substitution Pattern Additivity with Pyridine Regioisomerism

CAS 339107-66-3 combines a 3,4-dichlorophenyl group with a 4-pyridinyl substituent. When co-evaluated with the 2,4-dichlorophenyl-3-pyridinyl analog (CAS 339108-13-3) , researchers can dissect the additive or synergistic contributions of chlorine position (3,4- vs. 2,4-) and pyridine nitrogen position (4- vs. 3-) to target binding. This combinatorial SAR approach is particularly valuable in lead optimization programs where both electronic and geometric parameters require simultaneous optimization.

Chemical Probe Development for NAD Metabolism Pathway Dissection

The NAMPT enzyme is a critical node in NAD biosynthesis and a validated oncology target. Although CAS 339107-66-3 lacks direct NAMPT inhibition data, its structural membership in the sulfone inhibitor class [1] positions it as a candidate for chemical probe development following biochemical profiling. Procurement of this compound enables laboratories to establish in-house NAMPT assays and generate the regioisomer-specific activity data currently absent from public repositories, thereby contributing to community-wide SAR knowledge.

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